2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde
Description
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde is an organic compound that features a thiazole ring substituted with a methylcyclopropyl group and an aldehyde functional group
Properties
IUPAC Name |
2-(2-methylcyclopropyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-5-2-7(5)8-9-3-6(4-10)11-8/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACYAONIVUIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the methylcyclopropyl group and the aldehyde functional group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions for substitution reactions may vary depending on the specific reagents used, but often involve the use of catalysts and controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(2-methylcyclopropyl)-1-cyclopropene: A compound with a similar cyclopropyl group but different ring structure.
Thiophene derivatives: Compounds with a similar sulfur-containing ring structure but different substituents.
Uniqueness
2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of a thiazole ring, a methylcyclopropyl group, and an aldehyde functional group. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
The compound 2-(2-Methylcyclopropyl)-1,3-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the methylcyclopropyl group may influence its biological activity by altering its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Bacteria |
|---|---|---|---|
| This compound | TBD | TBD | E. coli, S. aureus |
| 4-(Indol-3-yl)thiazole-2-amines | 0.06–1.88 | 0.12–3.75 | S. Typhimurium, B. cereus |
| Other thiazole derivatives | Variable | Variable | Various |
Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.
In one study, thiazole derivatives exhibited MIC values ranging from 0.06 to 1.88 mg/mL against various bacterial strains, indicating promising antibacterial properties .
Anticancer Activity
Thiazoles have also been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of critical pathways involved in tumor growth.
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives showed IC50 values in the micromolar range, suggesting significant anticancer activity .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 |
| Other thiazole derivatives | Variable | HeLa |
Neuroprotective Effects
Thiazoles are also known for their neuroprotective effects, often attributed to their ability to modulate GABAergic activity. Compounds similar to this compound have been shown to exhibit sedative and anticonvulsant effects in various models .
The biological activity of thiazoles is often linked to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes:
- Antibacterial Mechanism: Thiazoles may inhibit bacterial cell wall synthesis or disrupt metabolic pathways.
- Anticancer Mechanism: Induction of apoptosis through modulation of p53 pathways and caspase activation.
- Neuroprotective Mechanism: GABA-mimetic activity leading to enhanced neuronal survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
